molecular formula C9H9ClN4 B13628721 4-Chloro-3-(1-methyl-1h-1,2,4-triazol-5-yl)aniline

4-Chloro-3-(1-methyl-1h-1,2,4-triazol-5-yl)aniline

Cat. No.: B13628721
M. Wt: 208.65 g/mol
InChI Key: ZTPXNVQPJFZOLF-UHFFFAOYSA-N
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Description

4-Chloro-3-(1-methyl-1h-1,2,4-triazol-5-yl)aniline is a chemical compound that belongs to the class of substituted anilines. This compound features a chloro group at the 4-position and a 1-methyl-1H-1,2,4-triazol-5-yl group at the 3-position of the aniline ring. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(1-methyl-1h-1,2,4-triazol-5-yl)aniline typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting appropriate precursors such as 1-methyl-1H-1,2,4-triazole with suitable reagents under controlled conditions.

    Substitution Reaction: The triazole ring is then introduced to the aniline ring through a substitution reaction. This involves the use of a chloro-substituted aniline derivative and the triazole compound in the presence of a catalyst or under specific reaction conditions to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(1-methyl-1h-1,2,4-triazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-Chloro-3-(1-methyl-1h-1,2,4-triazol-5-yl)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(1-methyl-1h-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

4-Chloro-3-(1-methyl-1h-1,2,4-triazol-5-yl)aniline can be compared with other similar compounds, such as:

    4-Chloro-3-(1H-1,2,4-triazol-5-yl)aniline: Lacks the methyl group on the triazole ring.

    4-Chloro-3-(1-methyl-1H-1,2,3-triazol-5-yl)aniline: Contains a different triazole isomer.

    4-Chloro-3-(1-methyl-1H-imidazol-5-yl)aniline: Features an imidazole ring instead of a triazole ring.

Properties

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

4-chloro-3-(2-methyl-1,2,4-triazol-3-yl)aniline

InChI

InChI=1S/C9H9ClN4/c1-14-9(12-5-13-14)7-4-6(11)2-3-8(7)10/h2-5H,11H2,1H3

InChI Key

ZTPXNVQPJFZOLF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C2=C(C=CC(=C2)N)Cl

Origin of Product

United States

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